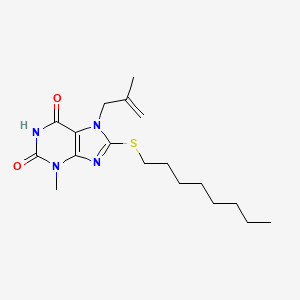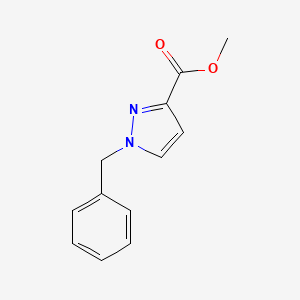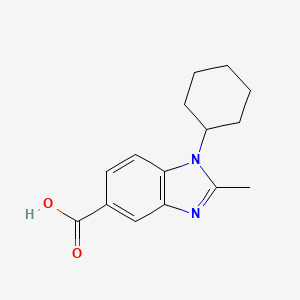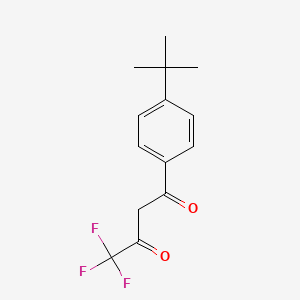
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione, also known as MPT0B392, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell proliferation, survival, and inflammation. This compound inhibits these pathways by targeting specific proteins such as Akt and IKKβ, which are key components of these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and reducing the expression of anti-apoptotic proteins. In addition, this compound inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase. In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as SOD and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has shown promising results in various studies and has the potential to be used in the treatment of various diseases. However, there are also some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in some experiments. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for different diseases.
Direcciones Futuras
There are several future directions for 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione research. One direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, more studies are needed to determine the safety and toxicity of this compound in humans. Finally, the development of more potent and selective analogs of this compound could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a novel small molecule compound that has shown promising results in various studies. It has the potential to be used in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves the inhibition of various signaling pathways. This compound has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for this compound research, which could lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves a multi-step process. The first step is the synthesis of 2,6-dioxopurine, which is then reacted with octylthiol to obtain 8-octylsulfanyl-2,6-dioxopurine. The next step involves the reaction of 8-octylsulfanyl-2,6-dioxopurine with 2-methylallyl bromide to obtain 7-(2-methyl-allyl)-8-octylsulfanyl-2,6-dioxopurine. Finally, the addition of a methyl group to the 3-position of the purine ring results in the synthesis of this compound.
Aplicaciones Científicas De Investigación
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-tumor activity in various cancer cell lines and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-octylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-5-6-7-8-9-10-11-25-18-19-15-14(22(18)12-13(2)3)16(23)20-17(24)21(15)4/h2,5-12H2,1,3-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCIEFVVLVXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2843783.png)

![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2843788.png)
![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)

![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)



![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2843796.png)

